methyl 9H-carbazole-9-carbodithioate
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Overview
Description
Methyl 9H-carbazole-9-carbodithioate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9H-carbazole-9-carbodithioate can be synthesized through the reaction of carbazole with methyl dithiocarbamate under appropriate conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst like sodium perchlorate . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 9H-carbazole-9-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 9H-carbazole-9-carbodithioate involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is crucial for its applications in electronic devices and sensors. The compound’s interactions with biological molecules can lead to the modulation of cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole: A parent compound with similar structural features but lacking the dithiocarbamate group.
Benzyl 9H-carbazole-9-carbodithioate: A similar compound with a benzyl group instead of a methyl group.
9H-carbazole-9-carbodithioic acid, phenylmethyl ester: Another derivative with a phenylmethyl ester group.
Uniqueness
Methyl 9H-carbazole-9-carbodithioate is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from electronic devices to therapeutic agents. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility and potential for innovation .
Properties
Molecular Formula |
C14H11NS2 |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
methyl carbazole-9-carbodithioate |
InChI |
InChI=1S/C14H11NS2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
TUVWILJGZJUYMW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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